3-[(2,5-dimethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one
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Overview
Description
3-[(2,5-dimethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a sulfonyl group attached to a dimethylphenyl ring and two fluorine atoms on the quinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,5-dimethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the sulfonyl group and the fluorine atoms. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often requires optimization of reaction conditions, including temperature, pressure, and the use of solvents and catalysts to achieve high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(2,5-dimethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
3-[(2,5-dimethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific diseases.
Industry: The compound’s chemical properties make it useful in the production of materials with specialized functions, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[(2,5-dimethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2,5-dimethylphenyl)sulfonyl]-6,7-difluoroquinoline
- 3-[(2,5-dimethylphenyl)sulfonyl]-6,7-difluoroquinolin-2(1H)-one
- 3-[(2,5-dimethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-thione
Uniqueness
Compared to similar compounds, 3-[(2,5-dimethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one stands out due to its specific arrangement of functional groups, which imparts unique chemical and biological properties. This uniqueness makes it particularly valuable for certain applications where other compounds may not be as effective.
Properties
IUPAC Name |
3-(2,5-dimethylphenyl)sulfonyl-6,7-difluoro-1H-quinolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2NO3S/c1-9-3-4-10(2)15(5-9)24(22,23)16-8-20-14-7-13(19)12(18)6-11(14)17(16)21/h3-8H,1-2H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWNBBLQTRVXIMO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)C2=CNC3=CC(=C(C=C3C2=O)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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